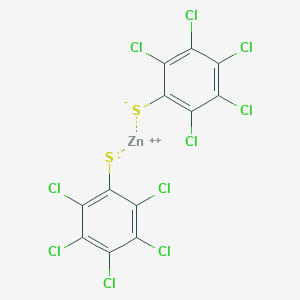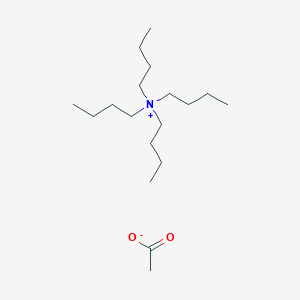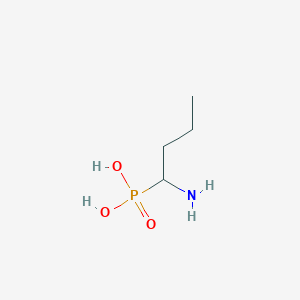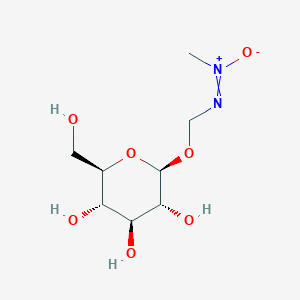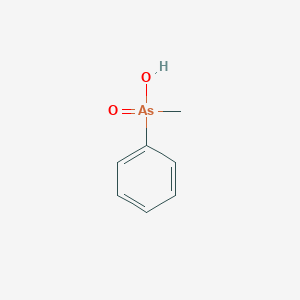
Methylphenylarsinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphenylarsinic acid (MPAA) is a synthetic organic compound that belongs to the class of organoarsenicals. It is a derivative of phenylarsonic acid, which is commonly used as a feed additive in the poultry industry. MPAA has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Mecanismo De Acción
Methylphenylarsinic acid is known to exert its toxic effects through the inhibition of cellular energy metabolism, specifically the inhibition of the enzyme pyruvate dehydrogenase. This leads to a decrease in ATP production and an increase in oxidative stress, which can ultimately result in cell death.
Efectos Bioquímicos Y Fisiológicos
Methylphenylarsinic acid has been shown to have a range of biochemical and physiological effects, including alterations in gene expression, inhibition of DNA repair mechanisms, disruption of cellular signaling pathways, and induction of apoptosis. Methylphenylarsinic acid has also been shown to have neurotoxic effects, including the disruption of neurotransmitter signaling and the induction of oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methylphenylarsinic acid in lab experiments is its stability and solubility in water and organic solvents. Methylphenylarsinic acid also has a well-defined mechanism of action, which makes it a useful tool for investigating the effects of arsenic-containing compounds on cellular metabolism. However, one limitation of using Methylphenylarsinic acid in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Methylphenylarsinic acid, including the development of new analytical methods for arsenic detection, the investigation of the long-term effects of Methylphenylarsinic acid exposure on human health, and the identification of new targets for arsenic-containing compounds in cells and tissues. Additionally, further research is needed to understand the mechanisms underlying the neurotoxic effects of Methylphenylarsinic acid and other arsenic-containing compounds.
Métodos De Síntesis
Methylphenylarsinic acid can be synthesized by reacting phenylarsonic acid with formaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Methylphenylarsinic acid has been used in various scientific research applications, including the study of arsenic toxicity, the development of analytical methods for arsenic detection, and the investigation of the biochemical and physiological effects of arsenic exposure. Methylphenylarsinic acid has also been used as a tool for studying the mechanism of action of arsenic-containing compounds in cells and tissues.
Propiedades
Número CAS |
13911-65-4 |
|---|---|
Nombre del producto |
Methylphenylarsinic acid |
Fórmula molecular |
C7H9AsO2 |
Peso molecular |
200.07 g/mol |
Nombre IUPAC |
methyl(phenyl)arsinic acid |
InChI |
InChI=1S/C7H9AsO2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) |
Clave InChI |
MROUTHHOGFJANY-UHFFFAOYSA-N |
SMILES |
C[As](=O)(C1=CC=CC=C1)O |
SMILES canónico |
C[As](=O)(C1=CC=CC=C1)O |
Otros números CAS |
13911-65-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



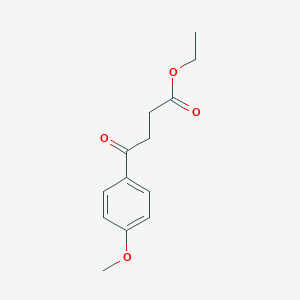
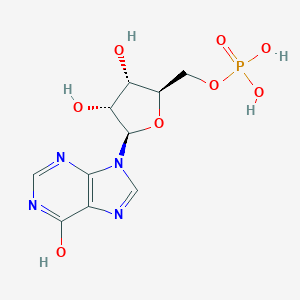
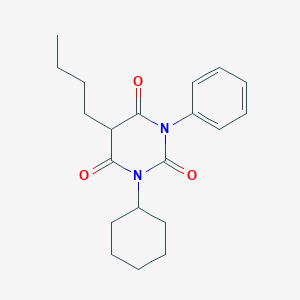
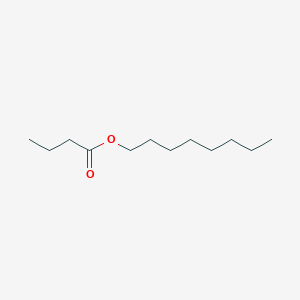
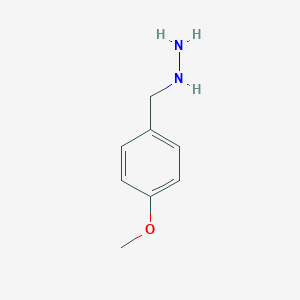
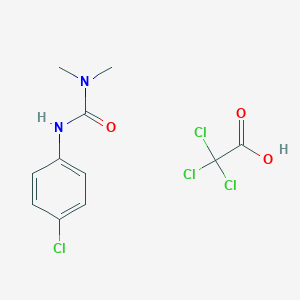
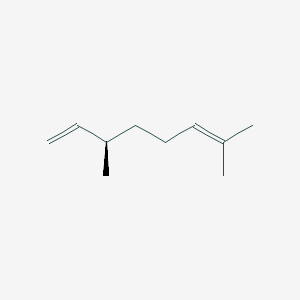
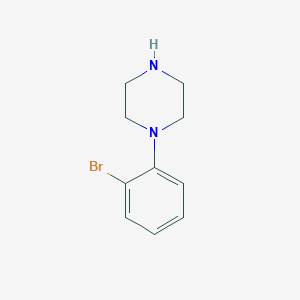
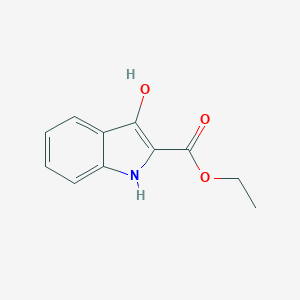
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
